molecular formula C8H13NO2 B3260282 Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate CAS No. 328974-80-7

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate

Cat. No.: B3260282
CAS No.: 328974-80-7
M. Wt: 155.19 g/mol
InChI Key: JWXSBIOUYKUTEH-RQJHMYQMSA-N
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Description

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a vinyl group and a carboxylate ester. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. The vinyl group can participate in conjugation reactions, enhancing the compound’s reactivity and facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

    Methyl (2S,5S)-5-ethylpyrrolidine-2-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.

    Methyl (2S,5S)-5-propylpyrrolidine-2-carboxylate: Contains a propyl group, leading to different reactivity and applications.

Uniqueness: Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is unique due to its vinyl group, which imparts distinct reactivity patterns compared to its alkyl-substituted counterparts

Properties

IUPAC Name

methyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXSBIOUYKUTEH-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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